Ethyl (acryloyloxy)carbamate
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Overview
Description
Ethyl (acryloyloxy)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, an acryloyloxy group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (acryloyloxy)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (acryloyloxy)carbamate undergoes various chemical reactions, including:
Addition Reactions: The acryloyloxy group can participate in polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of the acryloyloxy group.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.
Major Products Formed
Scientific Research Applications
Ethyl (acryloyloxy)carbamate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as enhanced adhesion and flexibility.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and films.
Biomedical Research:
Mechanism of Action
The mechanism of action of ethyl (acryloyloxy)carbamate involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy group participates in radical polymerization, leading to the formation of polymers with unique mechanical and chemical properties. The carbamate group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl (acryloyloxy)carbamate
- Propyl (acryloyloxy)carbamate
- Butyl (acryloyloxy)carbamate
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in both polymerization and substitution reactions. This dual reactivity makes it a versatile compound for various applications in polymer chemistry and materials science .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of advanced materials and polymers. Ongoing research continues to explore its applications and mechanisms of action, further expanding its utility in science and industry.
Properties
CAS No. |
144168-22-9 |
---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(ethoxycarbonylamino) prop-2-enoate |
InChI |
InChI=1S/C6H9NO4/c1-3-5(8)11-7-6(9)10-4-2/h3H,1,4H2,2H3,(H,7,9) |
InChI Key |
AACVKEXOEQEXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NOC(=O)C=C |
Origin of Product |
United States |
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